2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-
Overview
Description
Xymedon is a biochemical.
Mechanism of Action
Target of Action
Xymedon, also known as “2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-”, “Ximedon”, or “Xymedone”, primarily targets neurons . It is suggested that neurons are likely to be the primary target of Xymedon, and the possibility of these neurons entering post-traumatic apoptosis under its action decreases .
Mode of Action
Xymedon interacts with its targets, the neurons, by reducing the likelihood of them entering post-traumatic apoptosis . This interaction results in changes that contribute to the antiapoptotic effect of Xymedon, which is considered a key mechanism for the realization of its hepatoprotective effect .
Biochemical Pathways
Xymedon affects key biochemical processes at the cellular and sub-cellular levels, such as activating adenylate cyclase, which ultimately leads to cAMP’s fast accumulation in a cell, leading to better metabolism, primarily protein biosynthesis . This influence on key pathways of apoptosis contributes to the hepatoprotective effect of Xymedon .
Result of Action
The molecular and cellular effects of Xymedon’s action are primarily observed in its antiapoptotic effect. Xymedon and its derivative with L-ascorbic acid exert an antiapoptotic effect, significantly reducing the number of annexin-positive cells and apoptotic markers . This cytoprotective effect is realized by reducing apoptotic changes in cells .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-5-7(2)10(3-4-11)8(12)9-6/h5,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKVZOMORMUTDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933048 | |
Record name | 1-(2-Hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14716-32-6 | |
Record name | 1-(2-Hydroxyethyl)-4,6-dimethyl-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14716-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xymedon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014716326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XYMEDON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PRF0R9JSF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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